5-Bromo-6-nitroisoindoline-1,3-dione
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Description
5-Bromo-6-nitroisoindoline-1,3-dione is a chemical compound . It is used in the field of scientific research and development .
Synthesis Analysis
Isoindoline derivatives, including 5-Bromo-6-nitroisoindoline-1,3-dione, can be synthesized using solventless conditions . The synthesis involves simple heating and relatively quick solventless reactions . Another method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-dione with NaBH4 .Molecular Structure Analysis
The molecular formula of 5-Bromo-6-nitroisoindoline-1,3-dione is C8H3BrN2O4 . The molecular weight is 271.02 g/mol.Chemical Reactions Analysis
Indole derivatives, including 5-Bromo-6-nitroisoindoline-1,3-dione, have been found to possess various biological activities . They are the focus of much research due to their presence in a wide array of bioactive molecules .Scientific Research Applications
Pharmaceutical Synthesis
5-Bromo-6-nitroisoindoline-1,3-dione: is a compound of interest in the pharmaceutical industry due to its structural complexity and potential biological activity. It can serve as a precursor in the synthesis of various pharmacologically active molecules. Its bromo and nitro groups are particularly useful for further chemical modifications, allowing for the creation of diverse medicinal compounds with potential antibacterial, antifungal, or anticancer properties .
Herbicide Development
The reactivity of 5-Bromo-6-nitroisoindoline-1,3-dione makes it a candidate for the development of herbicides. Researchers are exploring its use in creating compounds that can selectively target and inhibit the growth of unwanted plants without affecting the surrounding flora. This specificity is crucial for maintaining ecological balance while managing agricultural pests .
Colorants and Dyes
Due to its vibrant coloration, this compound is being studied for its application in the production of colorants and dyes. Its stability under various conditions and the ability to bind to different substrates make it suitable for industrial dyeing processes, potentially leading to the development of new materials with unique color properties .
Polymer Additives
In the field of polymer science, 5-Bromo-6-nitroisoindoline-1,3-dione is investigated for its role as an additive to enhance the properties of polymers. It could be used to improve the thermal stability, mechanical strength, or chemical resistance of polymers, thereby extending their applications in various industries .
Organic Synthesis
This compound is a valuable building block in organic synthesis. Its reactive sites allow for a wide range of chemical transformations, enabling chemists to construct complex organic molecules. This versatility is essential for the synthesis of natural products, pharmaceuticals, and other organic compounds .
Photochromic Materials
5-Bromo-6-nitroisoindoline-1,3-dione: exhibits photochromic properties, meaning it can change color upon exposure to light. This characteristic is being explored for use in smart windows, sunglasses, and other materials that can automatically adjust their transparency or color in response to light intensity .
Biological Activity Studies
The compound’s unique structure has prompted research into its biological activity. Studies are being conducted to understand its interaction with biological systems, which could lead to insights into new therapeutic targets or diagnostic tools .
Sustainable Synthesis Approaches
Given the growing importance of sustainability in chemical research, 5-Bromo-6-nitroisoindoline-1,3-dione is also being studied in the context of green chemistry. Researchers aim to develop environmentally friendly methods for its synthesis and application, reducing the ecological impact of chemical processes .
properties
IUPAC Name |
5-bromo-6-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGNUZYLLNKCPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397108 |
Source
|
Record name | 5-Bromo-6-nitroisoindoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-nitroisoindoline-1,3-dione | |
CAS RN |
64823-14-9 |
Source
|
Record name | 5-Bromo-6-nitroisoindoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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